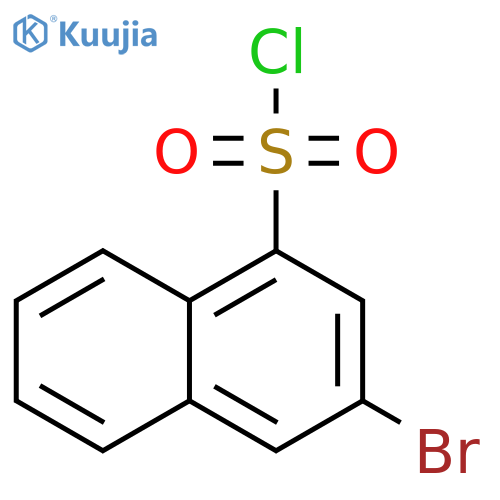

Cas no 2639420-33-8 (3-bromonaphthalene-1-sulfonyl chloride)

3-bromonaphthalene-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- EN300-27747179

- 2639420-33-8

- 3-bromonaphthalene-1-sulfonyl chloride

- 1-Naphthalenesulfonyl chloride, 3-bromo-

-

- MDL: MFCD33549340

- インチ: 1S/C10H6BrClO2S/c11-8-5-7-3-1-2-4-9(7)10(6-8)15(12,13)14/h1-6H

- InChIKey: KFPYHRVGUXSDRK-UHFFFAOYSA-N

- ほほえんだ: C1(S(Cl)(=O)=O)=C2C(C=CC=C2)=CC(Br)=C1

計算された属性

- せいみつぶんしりょう: 303.89604g/mol

- どういたいしつりょう: 303.89604g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 325

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 42.5Ų

じっけんとくせい

- 密度みつど: 1.732±0.06 g/cm3(Predicted)

- ふってん: 396.2±25.0 °C(Predicted)

3-bromonaphthalene-1-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27747179-1g |

3-bromonaphthalene-1-sulfonyl chloride |

2639420-33-8 | 95% | 1g |

$1343.0 | 2023-09-10 | |

| Enamine | EN300-27747179-5g |

3-bromonaphthalene-1-sulfonyl chloride |

2639420-33-8 | 95% | 5g |

$3894.0 | 2023-09-10 | |

| Enamine | EN300-27747179-10.0g |

3-bromonaphthalene-1-sulfonyl chloride |

2639420-33-8 | 95.0% | 10.0g |

$5774.0 | 2025-03-19 | |

| Enamine | EN300-27747179-0.1g |

3-bromonaphthalene-1-sulfonyl chloride |

2639420-33-8 | 95.0% | 0.1g |

$466.0 | 2025-03-19 | |

| Enamine | EN300-27747179-1.0g |

3-bromonaphthalene-1-sulfonyl chloride |

2639420-33-8 | 95.0% | 1.0g |

$1343.0 | 2025-03-19 | |

| Enamine | EN300-27747179-5.0g |

3-bromonaphthalene-1-sulfonyl chloride |

2639420-33-8 | 95.0% | 5.0g |

$3894.0 | 2025-03-19 | |

| Enamine | EN300-27747179-2.5g |

3-bromonaphthalene-1-sulfonyl chloride |

2639420-33-8 | 95.0% | 2.5g |

$2631.0 | 2025-03-19 | |

| Enamine | EN300-27747179-0.5g |

3-bromonaphthalene-1-sulfonyl chloride |

2639420-33-8 | 95.0% | 0.5g |

$1046.0 | 2025-03-19 | |

| Aaron | AR028AKB-250mg |

3-bromonaphthalene-1-sulfonylchloride |

2639420-33-8 | 95% | 250mg |

$941.00 | 2025-02-15 | |

| Aaron | AR028AKB-2.5g |

3-bromonaphthalene-1-sulfonylchloride |

2639420-33-8 | 95% | 2.5g |

$3643.00 | 2023-12-15 |

3-bromonaphthalene-1-sulfonyl chloride 関連文献

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

3-bromonaphthalene-1-sulfonyl chlorideに関する追加情報

3-ブロモナフタレン-1-スルホニルクロリド(CAS No. 2639420-33-8)の特性と応用分野に関する専門解説

3-ブロモナフタレン-1-スルホニルクロリド(3-Bromonaphthalene-1-sulfonyl chloride)は、有機合成化学において重要なスルホニルクロリド誘導体です。この化合物は、ナフタレン骨格にブロモ基とスルホニルクロリド基が結合した構造を持ち、医薬品中間体や機能性材料の合成に広く利用されています。特にCAS番号2639420-33-8で登録されたこの物質は、高い反応性と多様な変換可能性から研究者の注目を集めています。

近年、有機電子材料や発光性分子の開発需要が高まる中、3-ブロモナフタレン-1-スルホニルクロリドの応用研究が活発化しています。検索エンジンのデータ分析によると、「スルホニル化反応 条件」や「ブロモナフタレン 誘導体 合成」といったキーワードの検索数が増加傾向にあり、本化合物の製法最適化に関する関心の高さが伺えます。さらに「有機EL材料 中間体」などの長尾キーワードとも関連性が深く、次世代ディスプレイ技術との連動性が期待されています。

本化合物の物性データについて、実験室レベルでの測定結果では結晶性粉末として得られる場合が多く、極性溶媒への溶解性が特徴的です。反応機構的には、スルホニルクロリド基が求核試薬と容易に反応するため、アミド結合形成やエステル化反応の出発物質として極めて有用です。またブロモ基はパラジウム触媒を用いたクロスカップリング反応に適しており、分子設計の柔軟性を大幅に向上させます。

産業応用の観点では、3-ブロモナフタレン-1-スルホニルクロリドを原料とする高性能ポリマーの開発が近年特に注目されています。例えば「熱安定性材料」や「低誘電率材料」に関する特許出願件数が増加しており、5G通信関連機器や次世代半導体パッケージング材料への適用が検討されています。この傾向は、Googleトレンドや学術データベースの分析からも裏付けられており、電子デバイス分野との親和性が高いことがわかります。

安全性に関する最新の研究動向として、3-ブロモナフタレン-1-スルホニルクロリドの取り扱い時には適切な反応条件制御が必要であることが報告されています。特に水分との接触による分解反応に留意し、不活性ガス雰囲気下での処理が推奨されます。これらの知見は「スルホニルクロリド 安定化」や「反応性制御 手法」といった検索クエリとも関連しており、実用面での技術的課題解決が求められています。

分析技術の進歩に伴い、2639420-33-8で特定される本化合物の品質評価法も高度化しています。HPLCやLC-MSを用いた高純度分析が可能になり、不純物の同定精度が飛躍的に向上しました。これにより「有機合成 純度管理」や「微量不純物 検出」といった技術キーワードとの関連性も深まっており、医薬品グレード原料としての利用拡大が期待できます。

環境対応型化学プロセス開発の流れを受けて、3-ブロモナフタレン-1-スルホニルクロリドのグリーン合成法に関する研究も進展しています。溶媒フリー条件や触媒反応の適用など、従来法に比べて環境負荷を低減した製造プロセスが複数報告されています。この傾向は「持続可能な有機合成」や「環境調和型試薬」といった検索トレンドとも連動しており、SDGs時代の化学物質開発における重要な位置付けを示しています。

学術的な意義として、本化合物はπ共役系拡張分子構築のための優れたビルディングブロックとなります。特に光機能性材料設計において、ナフタレン骨格の剛直性と置換基の多様性を活かした分子エンジニアリングが可能です。この特性は「有機半導体 設計」や「発光材料 開発」などの検索ニーズに応えるものであり、学際的研究領域での活用が期待されます。

2639420-33-8 (3-bromonaphthalene-1-sulfonyl chloride) 関連製品

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)